(2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid
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Overview
Description
(2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a (2-methoxy-phenylamino) group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution with (2-Methoxy-phenylamino) Group: The thiophene ring is then subjected to a substitution reaction with 2-methoxyaniline under acidic or basic conditions to form the (2-methoxy-phenylamino) derivative.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the acetic acid moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new organic materials with specific electronic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with desirable mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the thiophene ring.
Thiophene-2-acetic acid: Contains the thiophene ring but lacks the (2-methoxy-phenylamino) group.
2-Methoxyphenyl isocyanate: Contains the 2-methoxyphenyl group but has an isocyanate functional group instead of the acetic acid moiety.
Uniqueness
(2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is unique due to the combination of the thiophene ring, (2-methoxy-phenylamino) group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxyanilino)-2-thiophen-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-3-2-5-9(10)14-12(13(15)16)11-7-4-8-18-11/h2-8,12,14H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKTNDXQFJWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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